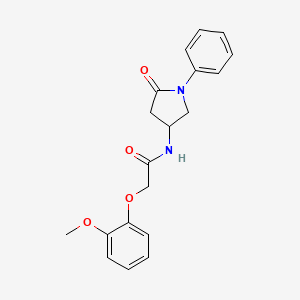

2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-9-5-6-10-17(16)25-13-18(22)20-14-11-19(23)21(12-14)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUIYQVGPORLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements of phenoxy and pyrrolidine functionalities, making it a subject of interest for various biological activities.

Chemical Structure and Properties

The compound can be classified as an amide due to the presence of the acetamide functional group and as a phenolic compound because of the methoxyphenyl group attached to its structure. Its molecular formula is , with a molecular weight of approximately 354.3997 g/mol. The synthesis typically involves reactions between 2-methoxyphenol and appropriate acylating agents, followed by the introduction of the pyrrolidine moiety.

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes, suggesting potential therapeutic effects that may involve interaction with biological targets such as receptors or enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

- Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, it may be beneficial in treating neurological disorders.

- Antioxidant Properties : The presence of methoxy groups suggests possible antioxidant activity, which is crucial in combating oxidative stress-related conditions.

- Anti-inflammatory Activity : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Case Studies and Research Findings

- Neuropharmacological Studies : Preliminary studies on structurally similar compounds indicate that they may enhance cognitive functions and provide neuroprotection against neurodegenerative diseases.

- Antioxidant Activity Assessment : A study evaluating various 2-methoxyphenol derivatives found that they exhibited significant antioxidant properties through mechanisms like radical scavenging, which could be extrapolated to suggest similar activities for our compound .

- Inhibition of Enzymatic Activity : Research on related compounds has demonstrated their ability to inhibit specific enzymes like myeloperoxidase (MPO), which plays a role in inflammatory responses. This inhibition could point towards potential anti-inflammatory applications for this compound .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Methoxyphenol | Antioxidant, COX inhibitor | Radical scavenging, enzyme inhibition |

| 4-Oxo-piperidinyl derivatives | Neuroprotective | Modulation of neurotransmitter systems |

| N1-substituted thiouracils | MPO inhibitor | Covalent irreversible mechanism |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Heterocycle Influence: The pyrrolidinone core in the target compound provides a rigid, polar scaffold, contrasting with the thiadiazole (e.g., 5k) and thiazolidinone (e.g., 9a) systems. Thiadiazoles are electron-deficient, enhancing metabolic stability, while pyrrolidinones improve solubility due to their hydrogen-bonding capacity . Quinazoline sulfonyl derivatives (e.g., Compound 38) exhibit anti-cancer activity, suggesting that sulfonyl groups enhance target affinity in kinase inhibition pathways .

Substituent Effects: The 2-methoxyphenoxy group is shared across multiple analogs (e.g., 5k, 3i, and the target compound). Its electron-donating methoxy group may modulate π-π stacking interactions in receptor binding . Phenyl substituents on the pyrrolidinone ring (e.g., 1-phenyl in the target vs.

Synthetic Efficiency :

- Thiadiazole derivatives (e.g., 5k, 5l) were synthesized in moderate-to-high yields (68–88%), indicating robust synthetic routes for acetamide-thiadiazole hybrids .

- Thiazolidinedione derivatives () were synthesized under mild conditions, emphasizing the versatility of acetamide coupling reactions .

Physicochemical Properties

- Melting points for thiadiazole analogs (135–170°C) suggest higher crystallinity compared to pyrrolidinone derivatives, which may lack data due to amorphous solid formation .

Q & A

Basic: What are the key steps for synthesizing 2-(2-methoxyphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide?

Methodological Answer:

Synthesis typically involves multi-step coupling reactions. For structurally analogous compounds (e.g., pyrrolidin-3-yl acetamides), the general approach includes:

Precursor Activation: React 2-methoxyphenoxy acetic acid with a coupling agent (e.g., EDC/HOBt) to generate an active ester intermediate.

Amide Bond Formation: Condense the activated intermediate with 5-oxo-1-phenylpyrrolidin-3-amine under inert conditions (e.g., dry DMF, nitrogen atmosphere).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

Characterization via NMR (¹H/¹³C) and HRMS is critical to confirm structural integrity .

Basic: How is the purity and structural identity of this compound validated?

Methodological Answer:

- Chromatography: Monitor reactions using TLC (silica-coated plates, UV visualization).

- Spectroscopy:

- NMR: Confirm substituent positions (e.g., methoxyphenoxy protons at δ 3.8–4.2 ppm; pyrrolidinone carbonyl at ~170 ppm in ¹³C NMR).

- Mass Spectrometry: HRMS (ESI+) should match the exact molecular mass (e.g., calculated [M+H]+ = 383.16 g/mol).

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

Key variables to test in DOE (Design of Experiments):

- Solvent Systems: Compare polar aprotic solvents (DMF vs. DMSO) for amide coupling efficiency.

- Catalyst Screening: Test bases (e.g., DMAP, pyridine) to enhance nucleophilicity of the pyrrolidin-3-amine.

- Temperature Control: Mild heating (40–50°C) may accelerate coupling without side-product formation.

For example, a 2023 study on similar acetamides achieved 78% yield using DMF with 10 mol% DMAP at 45°C .

Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability) be analyzed?

Methodological Answer:

Contradictions often arise from assay conditions. For example:

- Cellular Models: Variability in MCF-7 (breast cancer) vs. HEK-293 (kidney) cell lines may reflect differential membrane permeability.

- Assay Parameters: Compare results under standardized conditions (e.g., 48h exposure, 10% FBS).

- Data Normalization: Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate IC₅₀ values.

A 2025 study resolved discrepancies by repeating assays with synchronized cell cycles and ATP-based viability readouts .

Advanced: What computational strategies predict the compound’s molecular targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen against databases (e.g., PDB, ChEMBL). Focus on kinases or GPCRs due to the compound’s acetamide-pyrrolidinone scaffold.

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR Modeling: Corrogate substituent effects (e.g., methoxyphenoxy group’s electron-donating capacity) with bioactivity data.

A 2023 study on related pyrrolidinones identified COX-2 as a potential target via ensemble docking .

Advanced: How can reaction intermediates be trapped and characterized for mechanistic studies?

Methodological Answer:

- Quenching Experiments: Halt reactions at 50% completion, isolate intermediates via flash chromatography.

- In Situ Monitoring: Use FTIR to detect transient species (e.g., acyloxyborane intermediates in amide coupling).

- Cryogenic Trapping: For unstable intermediates, conduct reactions at –78°C (dry ice/acetone bath) and analyze via low-temperature NMR.

A 2024 patent applied this approach to confirm a Schiff base intermediate in analogous syntheses .

Advanced: What safety precautions are critical during handling?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).

- Ventilation: Use fume hoods for reactions involving volatile solvents (DMF, dichloromethane).

- Waste Disposal: Quench reaction residues with 10% aqueous NaOH before disposal.

Refer to SDS guidelines for similar acetamides (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.